molecular formula C13H10FN3O B187571 N'-(4-fluorobenzylidene)isonicotinohydrazide CAS No. 86189-87-9

N'-(4-fluorobenzylidene)isonicotinohydrazide

Cat. No. B187571
CAS RN: 86189-87-9
M. Wt: 243.24 g/mol
InChI Key: SVYYQPLGBPBEQO-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzylidene)isonicotinohydrazide, also known as 4F-INH, is a chemical compound that has been widely used in scientific research. It belongs to the class of hydrazide derivatives and has been found to have potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of N'-(4-fluorobenzylidene)isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In the case of antitubercular activity, it has been found to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. In the case of anticancer activity, it has been found to induce apoptosis and inhibit the growth of cancer cells.

Biochemical And Physiological Effects

N'-(4-fluorobenzylidene)isonicotinohydrazide has been found to have various biochemical and physiological effects. In the case of antitubercular activity, it has been found to reduce the bacterial load in infected animals and improve their survival rates. In the case of anticancer activity, it has been found to inhibit the growth of tumor cells and reduce the size of tumors in animal models. In the case of herbicidal activity, it has been found to inhibit the growth of weed species and reduce crop damage.

Advantages And Limitations For Lab Experiments

N'-(4-fluorobenzylidene)isonicotinohydrazide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of N'-(4-fluorobenzylidene)isonicotinohydrazide. In the medical field, further studies are needed to determine its potential as a diagnostic agent for Alzheimer's disease and its efficacy against other diseases. In agriculture, further studies are needed to determine its potential as a herbicide and its effects on non-target organisms. In materials science, further studies are needed to explore its potential as a precursor for the synthesis of metal complexes and nanoparticles.
Conclusion:
In conclusion, N'-(4-fluorobenzylidene)isonicotinohydrazide is a chemical compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations and to explore new applications for this compound.

Synthesis Methods

The synthesis of N'-(4-fluorobenzylidene)isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 4-fluorobenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and requires heating and stirring for several hours. The resulting product is a yellow crystalline solid with a melting point of around 230°C.

Scientific Research Applications

N'-(4-fluorobenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of science. In the medical field, it has been found to exhibit antitubercular, antifungal, and anticancer activities. It has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In agriculture, N'-(4-fluorobenzylidene)isonicotinohydrazide has been found to have herbicidal activity against several weed species. In materials science, it has been used as a precursor for the synthesis of metal complexes and nanoparticles.

properties

CAS RN

86189-87-9

Product Name

N'-(4-fluorobenzylidene)isonicotinohydrazide

Molecular Formula

C13H10FN3O

Molecular Weight

243.24 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H10FN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9+

InChI Key

SVYYQPLGBPBEQO-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)F

SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)F

Other CAS RN

86189-87-9

solubility

28.6 [ug/mL]

Origin of Product

United States

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